9,9'-Di-cis-zeta-carotene

Description

Properties

IUPAC Name |

(6E,10Z,12E,14E,16E,18E,20E,22Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11+,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29-,40-30- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWLELKAFXRPDE-ZURBLSRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)\C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H60 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030374 | |

| Record name | Zeta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (9-cis,9'-cis)-7,7',8,8'-Tetrahydro-psi,psi-carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72746-33-9 | |

| Record name | ζ-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72746-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | zeta-Carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072746339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zeta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ZETA.-CAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341QZ5N3E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (9-cis,9'-cis)-7,7',8,8'-Tetrahydro-psi,psi-carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the 9,9'-Di-cis-zeta-carotene Biosynthetic Pathway

This guide provides a comprehensive technical overview of the 9,9'-di-cis-zeta-carotene biosynthetic pathway, a pivotal route in the formation of carotenoids in plants and cyanobacteria. Designed for researchers, scientists, and professionals in drug development, this document delves into the core enzymatic steps, regulatory nuances, and analytical methodologies essential for studying this pathway.

Introduction: The Centrality of cis-trans Isomerization in Carotenoid Biosynthesis

Carotenoids, a diverse class of isoprenoid pigments, are fundamental for photosynthesis and photoprotection in plants and serve as essential nutrients for human health.[1][2] The biosynthesis of these vital molecules is a complex process involving a series of desaturation and isomerization reactions. In plants and cyanobacteria, this pathway proceeds through a series of poly-cis intermediates, a stark contrast to the all-trans pathway observed in some bacteria.[3][4] A key intermediate in this poly-cis pathway is this compound, the formation of which represents a critical regulatory checkpoint.[5] This guide will illuminate the enzymes and mechanisms governing the synthesis of this crucial molecule.

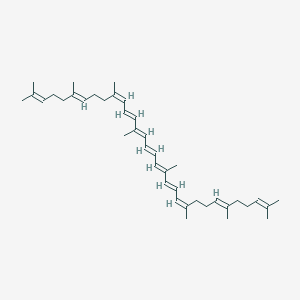

The Poly-cis Carotenoid Biosynthetic Pathway: A Visual Overview

The formation of this compound is a key step in the conversion of the colorless 15-cis-phytoene to the red-colored all-trans-lycopene.[6] The following diagram illustrates the core reactions leading to and immediately following the synthesis of this compound.

Caption: A generalized workflow for the extraction and HPLC analysis of carotenoids.

HPLC Analysis of ζ-carotene Isomers

Rationale: High-performance liquid chromatography (HPLC) is the preferred method for the separation, identification, and quantification of carotenoids. [7]A C30 reverse-phase column is particularly effective for resolving geometric isomers of carotenoids, including the various cis- and trans-isomers of ζ-carotene. [8]A photodiode array (PDA) detector allows for the identification of carotenoids based on their characteristic absorption spectra. [7] Step-by-Step Protocol:

-

HPLC System: An HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a PDA detector is recommended.

-

Column: A C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is ideal for separating carotenoid isomers. [8]3. Mobile Phase: A gradient elution is typically required for optimal separation. A common mobile phase system consists of:

-

Solvent A: Methanol/Water (95:5, v/v) with 0.1% triethylamine

-

Solvent B: Methyl-tert-butyl ether (MTBE)

-

-

Gradient Program: A representative gradient program is as follows:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-35 min: Linear gradient back to 95% A, 5% B

-

35-45 min: Re-equilibration at 95% A, 5% B

-

-

Flow Rate: A flow rate of 1.0 mL/min is typical.

-

Column Temperature: Maintain the column at a constant temperature, for example, 25°C, to ensure reproducible retention times.

-

Detection: Monitor the elution profile with a PDA detector, scanning a wavelength range of 250-600 nm. For quantification, specific wavelengths corresponding to the absorption maxima of the ζ-carotene isomers (around 400 nm) should be used. [9]8. Identification and Quantification:

-

Identify peaks by comparing their retention times and UV-Vis absorption spectra with those of authentic standards.

-

Quantify the individual carotenoids by creating a standard curve with known concentrations of purified standards.

-

Quantitative Data Summary:

| Carotenoid Isomer | Typical Retention Time (min) on C30 Column | λmax (nm) in Hexane |

| 9,15,9'-tri-cis-ζ-carotene | ~18-20 | ~378, 400, 425 |

| 9,9'-di-cis-ζ-carotene | ~21-23 | ~379, 401, 426 |

| all-trans-ζ-carotene | ~24-26 | ~378, 400, 425 |

| 7,9,9'-tri-cis-neurosporene | ~27-29 | ~416, 440, 470 |

| Prolycopene | ~30-32 | ~439, 467, 497 |

| all-trans-Lycopene | ~33-35 | ~446, 472, 503 |

Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase composition.

Genetic Analysis of the this compound Pathway

Understanding the genetic regulation of the this compound pathway is crucial for both basic research and crop improvement. [10] Approaches for Genetic Analysis:

-

Mutant Screening: The identification and characterization of mutants with altered carotenoid profiles has been instrumental in elucidating the functions of genes in this pathway. [10]For example, the tangerine mutant in tomato, which lacks a functional CRTISO, accumulates prolycopene. [11]* Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to study the expression patterns of Z-ISO and ZDS in different tissues and under various environmental conditions. [12]This can provide insights into the transcriptional regulation of the pathway.

-

Genome-Wide Association Studies (GWAS): GWAS can be employed to identify genetic loci associated with variations in the accumulation of specific carotenoids, including the precursors to and products of the this compound pathway.

-

CRISPR/Cas9 Gene Editing: The CRISPR/Cas9 system can be used to create targeted mutations in Z-ISO, ZDS, and other carotenoid biosynthesis genes to precisely study their functions. [10]

Conclusion

The this compound biosynthetic pathway represents a critical juncture in the production of carotenoids in plants and cyanobacteria. The enzymes Z-ISO and ZDS play indispensable roles in this pathway, and their activities are tightly regulated. A thorough understanding of this pathway, facilitated by the robust analytical and genetic methodologies outlined in this guide, is essential for advancing our knowledge of plant biology and for the development of nutritionally enhanced crops.

References

-

Yu, Q., Ghisla, S., Hirschberg, J., Mann, V., & Beyer, P. (2011). Plant carotene cis-trans isomerase CRTISO: a new member of the FAD(RED)-dependent flavoproteins catalyzing non-redox reactions. The Journal of Biological Chemistry, 286(10), 8666–8676. [Link]

-

Park, H., Kreunen, S. S., Cuttriss, A. J., DellaPenna, D., & Pogson, B. J. (2002). Identification of the carotenoid isomerase provides insight into carotenoid biosynthesis, prolamellar body formation, and photomorphogenesis. The Plant Cell, 14(2), 321–332. [Link]

-

Chen, Y., Li, F., Wurtzel, E. T. (2010). Control of carotenoid biosynthesis through a heme-based cis-trans isomerase. Nature Chemical Biology, 6(8), 565-567. [Link]

-

Isaacson, T., Ronen, G., Zamir, D., & Hirschberg, J. (2004). Analysis in vitro of the enzyme CRTISO establishes a poly-cis-carotenoid biosynthesis pathway in plants. The Plant Journal, 38(5), 846-854. [Link]

-

Beyer, P., Kroncke, U., & Nievelstein, V. (1991). zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. Journal of Biological Chemistry, 266(26), 17372-17378. [Link]

-

ResearchGate. (n.d.). CRTISO Functions as an Isomerase in the Carotenoid Biosynthetic Pathway in Higher Plants. [Link]

-

Isaacson, T., Ronen, G., Zamir, D., & Hirschberg, J. (2004). Analysis in Vitro of the Enzyme CRTISO Establishes a Poly-cis-Carotenoid Biosynthesis Pathway in Plants. The Plant Cell, 16(8), 2133-2143. [Link]

-

Butnariu, M. (2016). Methods of Analysis (Extraction, Separation, Identification and Quantification) of Carotenoids from Natural Products. Journal of Ecosystem & Ecography, 6(2), 1-19. [Link]

-

Nisar, N., Li, F., Lu, S., Khin, N. C., & Pogson, B. J. (2015). Carotenoid metabolism in plants. Molecular Plant, 8(1), 68-82. [Link]

-

Dias, M. C., Cagnon, C., & Cotoras, M. (2021). Setup of an Extraction Method for the Analysis of Carotenoids in Microgreens. Foods, 10(10), 2356. [Link]

-

Butnariu, M. (2016). Methods of Analysis (Extraction, Separation, Identification and Quantification) of Carotenoids from Natural Products. Journal of Ecosystem & Ecography, 6(2), 193. [Link]

-

Llorente, B., D'Andrea, L., & Rodriguez-Concepcion, M. (2013). A rapid method for the extraction and analysis of carotenoids and other hydrophobic substances suitable for systems biology studies with photosynthetic bacteria. Marine drugs, 11(10), 3827–3840. [Link]

-

Kim, J. H., Lee, J. Y., & Kim, S. H. (2020). Investigation of genetic factors regulating chlorophyll and carotenoid biosynthesis in red pepper fruit. Frontiers in Plant Science, 11, 541974. [Link]

-

Grokipedia. (2026, January 7). Prolycopene isomerase. [Link]

-

Wurtzel, E. T. (2022). Enzymatic isomerization of ζ-carotene mediated by the heme-containing isomerase Z-ISO. Methods in Enzymology, 671, 231-247. [Link]

-

Sharma, A., Kumar, V., & Kumar, S. (2014). An efficient HPLC method for extraction of β-carotene from oilseed crops. Journal of food science and technology, 51(10), 2735–2742. [Link]

-

Li, F., Murillo, C., & Wurtzel, E. T. (2007). Isolation and Characterization of the Z-ISO Gene Encoding a Missing Component of Carotenoid Biosynthesis in Plants. Plant physiology, 144(3), 1181–1189. [Link]

-

Ksenia, S. P., & Vladimir, D. K. (2023). Isomerization of carotenoids in photosynthesis and metabolic adaptation. Photosynthesis research, 157(1), 1–17. [Link]

-

Li, Y., Wang, Y., Zhang, N., Liu, L., Wang, Y., & Li, H. (2021). Carotenoid Biosynthetic Genes in Cabbage: Genome-Wide Identification, Evolution, and Expression Analysis. International journal of molecular sciences, 22(24), 13626. [Link]

-

Kash-kash, T., Mas-kash, S., & My-kash, A. (2022). Characterization of 15-cis-ζ-Carotene Isomerase Z-ISO in Cultivated and Wild Tomato Species Differing in Ripe Fruit Pigmentation. International Journal of Molecular Sciences, 23(15), 8345. [Link]

-

Cunningham, F. X., Jr, & Gantt, E. (1998). GENES AND ENZYMES OF CAROTENOID BIOSYNTHESIS IN PLANTS. Annual review of plant physiology and plant molecular biology, 49, 557–583. [Link]

-

Clotault, J., Peltier, D., Soufflet-Freslon, V., Briard, M., & Geoffriau, E. (2012). Differential selection on carotenoid biosynthesis genes as a function of gene position in the metabolic pathway: a study on the carrot and dicots. PloS one, 7(6), e38724. [Link]

-

Chen, B. H., & Chen, Y. C. (2002). Determination of major carotenoids in human serum by liquid chromatography. Journal of food and drug analysis, 10(3), 169-175. [Link]

-

Proctor, M. S., Martin, E. C., & Jones, A. D. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. Frontiers in plant science, 13, 928318. [Link]

-

Wikipedia. (n.d.). 9,9'-Dicis-zeta-carotene desaturase. [Link]

-

Beyer, P., Kroncke, U., & Nievelstein, V. (1991). ζ-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. Semantic Scholar. [Link]

-

Proctor, M. S., Martin, E. C., & Jones, A. D. (2022). (PDF) Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. ResearchGate. [Link]

-

Gupta, P., Sreelakshmi, Y., & Sharma, R. (2015). A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography. Plant methods, 11, 51. [Link]

-

Sandmann, G. (2018). HPLC analysis of carotenoids from bacteria. In Bacterial Carotenoids: Methods and Protocols (pp. 121-131). Humana Press, New York, NY. [Link]

-

Hart, D. J., & Scott, K. J. (1995). Development and evaluation of a new method for the determination of the carotenoid content in selected vegetables by HPLC and HP. Food Chemistry, 54(1), 101-111. [Link]

-

Masamoto, K., Misawa, N., & Shinozaki, K. (2020). Oxygenic Phototrophs Need ζ-Carotene Isomerase (Z-ISO) for Carotene Synthesis: Functional Analysis in Arthrospira and Euglena. ResearchGate. [Link]

-

Proctor, M. S., Martin, E. C., & Jones, A. D. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. SciSpace. [Link]

-

ResearchGate. (n.d.). Phylogenetic tree showing that Z-ISO in plants is evolved from a common.... [Link]

-

Proctor, M. S., Martin, E. C., & Jones, A. D. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. OUCI. [Link]

-

Proctor, M. S., Martin, E. C., & Jones, A. D. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. MDPI. [Link]

-

Proctor, M. S., Martin, E. C., & Jones, A. D. (2022). Zeta-carotene isomerase (Z-ISO) is required for light-independent carotenoid biosynthesis in the cyanobacterium Synechocystis sp. PCC 6803. UEA Digital Repository. [Link]

-

Moran, N. E., Mohn, E. S., Hason, N., Erdman, J. W., Jr, & Johnson, E. J. (2018). Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial. Molecular nutrition & food research, 62(14), e1701092. [Link]

-

Wikipedia. (n.d.). Prolycopene isomerase. [Link]

-

Guo, J., Tu, Y., & Hu, C. (2008). Cis−Trans Isomerizations of β-Carotene and Lycopene: A Theoretical Study. The Journal of Physical Chemistry B, 112(40), 12968-12977. [Link]

Sources

- 1. Control of carotenoid biosynthesis through a heme-based cis-trans isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic isomerization of ζ-carotene mediated by the heme-containing isomerase Z-ISO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the Carotenoid Isomerase Provides Insight into Carotenoid Biosynthesis, Prolamellar Body Formation, and Photomorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Common Methods for Detecting Carotenoids - Creative Proteomics Blog [creative-proteomics.com]

- 8. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]

- 11. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Investigation of genetic factors regulating chlorophyll and carotenoid biosynthesis in red pepper fruit [frontiersin.org]

An In-Depth Technical Guide to 9,9'-Di-cis-zeta-carotene and its Central Role in Plant Carotenoid Biosynthesis

This guide provides a comprehensive exploration of the poly-cis pathway of carotenoid biosynthesis in plants, with a specific focus on the pivotal intermediate, 9,9'-di-cis-ζ-carotene. We will delve into the enzymatic machinery, regulatory networks, and state-of-the-art analytical methodologies pertinent to this pathway, offering insights for researchers in plant biology, biotechnology, and drug development.

Introduction: Beyond the All-Trans Paradigm

Carotenoids are a diverse class of lipophilic isoprenoid pigments synthesized in all photosynthetic organisms and some non-photosynthetic bacteria and fungi.[1] In plants, they are indispensable for survival, serving as accessory pigments for light harvesting, photoprotectors against oxidative stress, and precursors to vital signaling molecules like abscisic acid (ABA) and strigolactones.[1][2] While the brightly colored all-trans isomers of carotenoids like β-carotene and lycopene are the most well-known end-products, the biosynthetic route to their formation is a sophisticated pathway that proceeds through a series of cis-isomeric intermediates. Understanding this "poly-cis" pathway is critical, as it represents the primary route of carbon flux towards all major carotenoids in plants. At the heart of this pathway lies 9,9'-di-cis-ζ-carotene, an intermediate whose formation is a critical, enzyme-catalyzed checkpoint.[3]

The Poly-cis Biosynthetic Pathway: A Stepwise Elucidation

The synthesis of carotenoids begins in the plastids with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which generates the universal C5 isoprenoid precursors.[4] These are sequentially assembled to form the C40 backbone, 15-cis-phytoene, the first committed precursor of the carotenoid pathway. The subsequent conversion to the red-colored all-trans-lycopene involves a series of desaturation and isomerization reactions.

-

Phytoene Desaturation (PDS): The colorless 15-cis-phytoene is acted upon by Phytoene Desaturase (PDS), a membrane-bound enzyme that introduces two double bonds. This two-step reaction proceeds via the intermediate 15,9′-di-cis-phytofluene to yield 9,15,9′-tri-cis-ζ-carotene .[3][5] This product contains three cis double bonds, with the central 15-cis bond being a key feature.

-

Zeta-Carotene Isomerization (Z-ISO): The product of PDS, 9,15,9′-tri-cis-ζ-carotene, is not a suitable substrate for the next enzyme in the sequence.[6] Its central 15-cis double bond must be isomerized to a trans configuration. This crucial conversion is catalyzed by the 15-cis-ζ-carotene isomerase (Z-ISO) .[1][7] This enzyme specifically targets the 15-cis bond, converting 9,15,9′-tri-cis-ζ-carotene into 9,9'-di-cis-ζ-carotene .[3] This step is a vital flux control point, especially in non-photosynthetic tissues or in darkness, where light-induced photoisomerization cannot compensate for the lack of enzymatic activity.[3][8]

-

Zeta-Carotene Desaturation (ZDS): With the correct isomeric configuration, 9,9'-di-cis-ζ-carotene now serves as the dedicated substrate for ζ-Carotene Desaturase (ZDS).[3][9] ZDS introduces two further double bonds, converting 9,9'-di-cis-ζ-carotene into 7,9,9'-tri-cis-neurosporene, and subsequently to 7,9,7',9'-tetra-cis-lycopene (prolycopene).[5][9]

-

Carotenoid Isomerase (CRTISO): The final step before cyclization involves the carotenoid isomerase (CRTISO), which converts the poly-cis-lycopene into the thermodynamically stable all-trans-lycopene .[2][10][11] All-trans-lycopene is the branch-point precursor for the synthesis of α-carotene and β-carotene, and subsequently, the xanthophylls lutein and zeaxanthin.

Sources

- 1. Enzymatic isomerization of ζ-carotene mediated by the heme-containing isomerase Z-ISO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. aocs.org [aocs.org]

- 5. zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 9,9'-Dicis-zeta-carotene desaturase - Wikipedia [en.wikipedia.org]

- 10. Identification of the Carotenoid Isomerase Provides Insight into Carotenoid Biosynthesis, Prolamellar Body Formation, and Photomorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the carotenoid isomerase provides insight into carotenoid biosynthesis, prolamellar body formation, and photomorphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Conversion of 9,15,9′-tri-cis-ζ-carotene to 9,9'-Di-cis-ζ-carotene

Abstract: The biosynthesis of carotenoids in plants follows a complex, stereochemically precise pathway known as the poly-cis pathway. A pivotal, yet once enigmatic, step in this sequence is the conversion of 9,15,9′-tri-cis-ζ-carotene into 9,9′-di-cis-ζ-carotene. This isomerization is critical for the subsequent desaturation reactions that lead to the formation of lycopene and other downstream carotenoids essential for photosynthesis and human nutrition. This guide provides an in-depth examination of the core enzyme responsible for this reaction, 15-cis-ζ-carotene isomerase (Z-ISO). We will explore its discovery, mechanism, and biological significance, and provide a detailed, field-proven protocol for its functional characterization using an engineered Escherichia coli system. This document is intended for researchers, biochemists, and professionals in drug development and metabolic engineering who require a comprehensive understanding of this key enzymatic process.

Part 1: The Significance of a Single Isomerization

Carotenoids are a diverse class of isoprenoid pigments vital for plant life and human health, serving as photoprotective agents, hormone precursors, and essential dietary nutrients like provitamin A.[1] In plants and cyanobacteria, the pathway from the colorless precursor phytoene to the red-colored lycopene involves a series of desaturation and isomerization reactions. For many years, a critical gap existed in our understanding of this pathway. It was known that phytoene desaturase (PDS) produces 9,15,9′-tri-cis-ζ-carotene, but the subsequent enzyme, ζ-carotene desaturase (ZDS), requires 9,9′-di-cis-ζ-carotene as its substrate.[2][3] This discrepancy pointed to a missing enzymatic step: the specific isomerization of the central 15-cis double bond.

The discovery of 15-cis-ζ-carotene isomerase (Z-ISO) resolved this puzzle.[4][5] This enzyme is the dedicated catalyst for converting the PDS product into the required ZDS substrate, proving to be an indispensable component of carotenoid biosynthesis, particularly in tissues not exposed to light where photoisomerization cannot occur.[5][6][7][8] Understanding and manipulating this enzymatic step is crucial for the metabolic engineering of crops with enhanced nutritional profiles.

Part 2: Core Enzymology of Z-ISO

Discovery and Function

The identification of the Z-ISO enzyme stemmed from genetic studies in maize (Zea mays) and Arabidopsis thaliana.[4] Mutants lacking a functional Z-ISO gene, such as the maize pale yellow9 (y9) mutant, were found to accumulate the substrate, 9,15,9′-tri-cis-ζ-carotene, specifically in non-photosynthetic tissues like roots and etiolated leaves.[2][4] This accumulation created a bottleneck in the pathway, preventing the synthesis of downstream carotenoids. Functional complementation assays, where the Z-ISO gene was expressed in an E. coli system engineered to produce the substrate, definitively proved its role in catalyzing the required cis-to-trans isomerization of the 15-15' double bond.[4][5]

Mechanism and Structure

Z-ISO is a unique, integral membrane protein that contains a heme b cofactor, and its catalytic activity is dependent on the redox state of this heme iron.[1][6] The enzyme belongs to the NnrU family, which is evolutionarily distinct from other known carotenoid isomerases like CRTISO.[5][6] While a high-resolution crystal structure is not yet available, predictive models based on AlphaFold suggest potential protein ligands for the heme cofactor and the substrate-binding site.[8] The proposed mechanism involves the reduced state of the heme cofactor triggering conformational changes in the enzyme's active site, which facilitates substrate binding and the specific isomerization of the 15-cis bond to a trans configuration, yielding 9,9′-di-cis-ζ-carotene.[6][7]

The Poly-Cis Carotenoid Biosynthesis Pathway

The Z-ISO-catalyzed reaction is a single, critical step within a larger biosynthetic sequence. The pathway ensures the correct stereochemistry is maintained for each subsequent enzymatic reaction. In photosynthetic tissues, light can partially overcome a Z-ISO deficiency by directly photo-isomerizing the 15-cis bond; however, in non-photosynthetic tissues, the enzyme is absolutely essential.[2][7][8]

Part 3: Experimental Workflow for Z-ISO Functional Validation

A robust method for validating Z-ISO function is the use of a heterologous expression system in E. coli. This approach creates a self-validating biological chassis where the activity of the introduced Z-ISO enzyme can be unequivocally determined by analyzing the resulting carotenoid profile.

Principle of the Assay

The assay is based on a two-plasmid complementation system. The first plasmid equips E. coli with the necessary enzymes to produce the Z-ISO substrate, 9,15,9′-tri-cis-ζ-carotene. The second plasmid carries the candidate Z-ISO gene. If the candidate gene encodes a functional Z-ISO, its expression will convert the accumulated substrate into the product, 9,9′-di-cis-ζ-carotene, which can be detected and quantified via HPLC analysis.[1][4][8]

Detailed Experimental Protocol

A. Plasmid Construction and Strain Preparation:

-

Substrate Synthesis Plasmid: Construct or obtain a plasmid containing the genes for geranylgeranyl diphosphate synthase (CrtE), phytoene synthase (CrtB), and phytoene desaturase (PDS) from a plant or cyanobacterial source. A common vector for this is pACCRT-EBP or similar constructs that produce ζ-carotene precursors.[2]

-

Z-ISO Expression Plasmid: Clone the full-length coding sequence of the candidate Z-ISO gene into a compatible E. coli expression vector (e.g., pCDFDuet-1) under the control of an inducible promoter like T7.[8]

-

Control Plasmid: Prepare an identical expression vector without the Z-ISO insert (empty vector) to serve as a negative control.

B. Transformation and Culture:

-

Prepare competent E. coli cells (e.g., BL21(DE3) strain).

-

Co-transform the competent cells with the substrate synthesis plasmid and either the Z-ISO expression plasmid or the empty vector control.

-

Plate the transformed cells on selective agar plates (containing appropriate antibiotics for both plasmids) and incubate overnight at 37°C in complete darkness.

-

Inoculate single colonies into liquid culture medium with the corresponding antibiotics.

-

Grow the cultures at 37°C with shaking, wrapped in aluminum foil to ensure complete darkness.

-

When the culture reaches an OD600 of 0.6-0.8, induce protein expression (e.g., with 1 mM IPTG).

-

Continue to incubate the cultures at a lower temperature (e.g., 28°C) for 16-24 hours, still in complete darkness, to allow for carotenoid accumulation.

C. Carotenoid Extraction:

-

Harvest the bacterial cells by centrifugation (e.g., 4,000 x g for 10 minutes).

-

Discard the supernatant and wash the cell pellet with a buffered saline solution.

-

Resuspend the pellet in 1 mL of acetone or methanol and vortex vigorously for 5 minutes to break the cells and extract the pigments.

-

Centrifuge at high speed (e.g., 14,000 x g for 5 minutes) to pellet the cell debris.

-

Carefully transfer the colored supernatant to a fresh tube.

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Redissolve the dried carotenoid extract in a small, precise volume (e.g., 100-200 µL) of the HPLC mobile phase (or a compatible solvent like methyl-tert-butyl ether) for analysis.[9]

D. HPLC Analysis:

-

Column: Use a reverse-phase C30 column, which provides excellent resolution for carotenoid isomers.[9][10]

-

Mobile Phase: A common gradient system involves two solvents:

-

Solvent A: Methanol/Water (e.g., 95:5 v/v) with an ion-pairing agent like ammonium acetate.

-

Solvent B: Methyl-tert-butyl ether (MTBE).

-

-

Gradient Program: A typical run might start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B over 20-30 minutes to elute the nonpolar carotenoids.

-

Detection: Monitor the eluate using a photodiode array (PDA) detector, scanning from approximately 250-600 nm. The characteristic three-peaked absorption spectrum of carotenoids allows for their identification.

-

Peak Identification: Identify peaks based on their retention times and absorption spectra compared to established standards or published data.[2][8]

Expected Results and Data Interpretation

The success of the enzymatic conversion is determined by comparing the chromatograms of the Z-ISO-expressing sample and the empty vector control.

-

Negative Control (Empty Vector): The chromatogram will show a major peak corresponding to 9,15,9′-tri-cis-ζ-carotene and potentially a small peak for 9,9′-di-cis-ζ-carotene due to minimal spontaneous isomerization.[8]

-

Test Sample (Z-ISO Expression): A successful assay will show a significant decrease in the 9,15,9′-tri-cis-ζ-carotene peak and a corresponding large increase in the 9,9′-di-cis-ζ-carotene peak.[8]

| Compound | Typical Retention Time (Relative) | Absorption Maxima (λmax) in Hexane | Identifying Features |

| 9,15,9′-tri-cis-ζ-carotene | Earlier Eluting | ~378, 400, 425 nm | Substrate; major peak in control sample. |

| 9,9′-di-cis-ζ-carotene | Later Eluting | ~379, 401, 426 nm | Product; major peak in Z-ISO sample. |

Table 1: Analytical characteristics for identifying Z-ISO substrate and product via HPLC-PDA. Absolute retention times will vary based on the specific HPLC system and conditions.

Part 4: Conclusion and Future Perspectives

The enzymatic conversion to 9,9'-di-cis-ζ-carotene, catalyzed by Z-ISO, is a cornerstone of the modern understanding of plant carotenoid biosynthesis. This technical guide has detailed the enzyme's function, its critical position in the metabolic pathway, and a robust workflow for its characterization. The provided protocols offer a self-validating system for researchers to confirm gene function and explore the properties of this unique heme-dependent isomerase.

Future research will likely focus on elucidating the high-resolution structure of Z-ISO to better understand its catalytic mechanism and redox regulation. This knowledge will be paramount for targeted metabolic engineering efforts aimed at enhancing the nutritional value of staple crops, ultimately contributing to global food security and human health.

References

-

Beltrán, J., Kloss, B., Hosseini, R., et al. (2022). Enzymatic isomerization of ζ-carotene mediated by the heme-containing isomerase Z-ISO. Methods in Enzymology, 671, 153-170. [Link]

-

Chen, Y., Li, F., Wurtzel, E. T. (2010). Isolation and Characterization of the Z-ISO Gene Encoding a Missing Component of Carotenoid Biosynthesis in Plants. Plant Physiology, 153(1), 66-79. [Link]

-

Proctor, M. S., Morey-Burrows, F. S., Canniffe, D. P., et al. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. Microorganisms, 10(9), 1730. [Link]

-

Li, F., Murillo, C., Wurtzel, E. T. (2007). Maize Y9 Encodes a Product Essential for 15-cis-ζ-Carotene Isomerization. Plant Physiology, 144(2), 1181-1189. [Link]

-

Breitenbach, J., & Sandmann, G. (2005). ζ-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. Planta, 220(5), 785-793. [Link]

-

Schaub, P., Yu, Q., Gemmecker, S., et al. (2012). On the Structure and Function of the Phytoene Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase. PLoS ONE, 7(6), e39550. [Link]

Sources

- 1. Enzymatic isomerization of ζ-carotene mediated by the heme-containing isomerase Z-ISO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Characterization of 15-cis-ζ-Carotene Isomerase Z-ISO in Cultivated and Wild Tomato Species Differing in Ripe Fruit Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803 [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. assets.fishersci.com [assets.fishersci.com]

Introduction: Unveiling a Pivotal Intermediate in Carotenoid Biosynthesis

An In-Depth Technical Guide to 9,9'-Di-cis-zeta-carotene: Structure, Properties, and Experimental Analysis

This compound (ζ-carotene) is a C₄₀ tetraterpenoid hydrocarbon that serves as a critical intermediate in the poly-cis carotenoid biosynthetic pathway in plants and cyanobacteria.[1][2] While not as widely known as its downstream products, such as lycopene and β-carotene, the precise stereochemistry of 9,9'-di-cis-ζ-carotene is indispensable for the progression of the pathway, particularly in the absence of light.[2][3][4][5] Its formation and subsequent conversion are tightly regulated enzymatic steps, making it a key molecule for understanding the intricate control of carotenoid production.

This guide provides a comprehensive technical overview of 9,9'-di-cis-ζ-carotene for researchers, scientists, and drug development professionals. We will delve into its unique molecular structure, physicochemical properties, its central role in biosynthesis, and the state-of-the-art methodologies for its isolation, purification, and structural elucidation. The insights provided herein are grounded in established experimental evidence, offering a robust resource for those studying carotenoid metabolism and exploring the potential applications of these vital natural pigments.

Molecular Structure and Physicochemical Properties

9,9'-Di-cis-ζ-carotene is an isomer of ζ-carotene with the molecular formula C₄₀H₆₀ and a molecular weight of approximately 540.9 g/mol .[2][6] Its structure is defined by a long polyene chain of conjugated double bonds, which is responsible for its chromophoric properties. The defining feature is the presence of two cis (or Z) double bonds at the 9 and 9' positions of the symmetrical molecule. This specific configuration distinguishes it from other ζ-carotene isomers and is a prerequisite for its recognition by the subsequent enzyme in the biosynthetic pathway.

Key Properties:

-

Physical State: Solid at room temperature.[6]

-

Solubility: As a non-polar hydrocarbon, it is highly lipophilic, soluble in organic solvents such as chloroform, hexane, and tetrahydrofuran (THF), and practically insoluble in water.[7]

-

Stability: Like most poly-cis carotenoids, 9,9'-di-cis-ζ-carotene is susceptible to degradation. It is sensitive to light, which can induce photoisomerization, and can be degraded by heat and acidic conditions.[7] Therefore, its extraction and analysis must be performed under dim or red light and with minimal heat exposure to preserve its native isomeric form.

Spectroscopic Profile

The extended system of conjugated double bonds in 9,9'-di-cis-ζ-carotene gives it a characteristic ultraviolet-visible (UV-Vis) absorption spectrum. The presence of the cis bonds results in a hypsochromic shift (a shift to a shorter wavelength) and the appearance of a "cis-peak," a subsidiary absorption maximum at a shorter wavelength than the main peaks. This spectral fingerprint is a primary tool for its initial identification during chromatographic analysis.

| Property | Value / Description | Significance |

| Molecular Formula | C₄₀H₆₀[2][6] | Defines the elemental composition. |

| Molecular Weight | 540.9 g/mol [2][6] | Confirmed via Mass Spectrometry. |

| Stereochemistry | Two cis double bonds at C9 and C9'. | Crucial for substrate specificity of the ZDS enzyme. |

| UV-Vis λmax | ~400 nm (with shoulders at ~378 and ~425 nm)[4] | The absorption maximum is characteristic of the ζ-carotene chromophore; the fine structure helps in identification. |

| Solubility | Soluble in non-polar organic solvents.[7] | Dictates the choice of solvents for extraction and chromatography. |

| Stability | Light, heat, and acid-labile.[7] | Requires careful handling during experimental procedures. |

The Central Role in the Poly-cis Carotenoid Biosynthetic Pathway

In higher plants, the biosynthesis of all-trans-lycopene, the precursor for most major carotenoids, proceeds through a series of poly-cis intermediates. 9,9'-di-cis-ζ-carotene is the specific substrate for the enzyme ζ-carotene desaturase (ZDS).[1][2] Its formation from its precursor, 9,15,9'-tri-cis-ζ-carotene, is a vital and regulated step.

The pathway proceeds as follows:

-

Phytoene Desaturase (PDS): The enzyme PDS introduces two double bonds into 15-cis-phytoene, producing 9,15,9'-tri-cis-ζ-carotene.[2]

-

Zeta-Carotene Isomerase (Z-ISO): This crucial enzyme specifically catalyzes the isomerization of the 15-cis double bond in 9,15,9'-tri-cis-ζ-carotene to a trans configuration.[3][4][5][8] This reaction yields 9,9'-di-cis-ζ-carotene.[2][4][5] This enzymatic step is essential in darkness or in non-photosynthetic tissues. In the presence of light, photoisomerization can partially compensate for a lack of Z-ISO activity.[2][4][5]

-

Zeta-Carotene Desaturase (ZDS): ZDS specifically recognizes and utilizes 9,9'-di-cis-ζ-carotene as its substrate.[1][2] It introduces two more double bonds, converting it first to 7,9,9'-tricis-neurosporene and then to 7,9,7',9'-tetracis-lycopene (also known as prolycopene).[1][9]

The strict substrate specificity of ZDS underscores the importance of the Z-ISO-mediated conversion. In mutants lacking functional Z-ISO, such as the maize y9 mutant, 9,15,9'-tri-cis-ζ-carotene accumulates, and the pathway is stalled, leading to altered pigmentation and impaired plastid development.[2][8][10]

Structural Elucidation and Analytical Validation

Confirming the identity and purity of isolated 9,9'-di-cis-ζ-carotene requires a multi-technique analytical approach. Each method provides a piece of the puzzle, and together they offer definitive structural validation.

-

High-Performance Liquid Chromatography (HPLC): This is the cornerstone of carotenoid analysis. The use of a C30 column is highly recommended for resolving the complex mixture of geometric isomers. [11][12][13][14]Co-chromatography with an authentic standard, if available, provides strong evidence of identity. The PDA detector provides on-the-fly UV-Vis spectra, allowing for tentative identification based on λmax and spectral fine structure. [11]* Mass Spectrometry (MS): Following HPLC separation, online MS (e.g., APCI-MS or ESI-MS) can confirm the molecular weight of the eluting peak as 540.9 [M]⁺ or [M+H]⁺, verifying the elemental formula C₄₀H₆₀.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure determination of carotenoid isomers. [15][16]Due to the low natural abundance of carotenoids, this often requires pooling multiple purified fractions.

-

¹H NMR: Provides information on the chemical environment of protons. Signals in the olefinic region (δ 5-7 ppm) are complex but can reveal key information about the stereochemistry of the double bonds.

-

¹³C NMR: Gives a signal for each carbon atom, providing a complete map of the carbon skeleton. The chemical shifts of carbons adjacent to a cis double bond are characteristically shifted upfield compared to their all-trans counterparts, providing definitive proof of the 9,9'-di-cis configuration. [15][16]

-

Applications in Research and Potential for Drug Development

While direct therapeutic applications of 9,9'-di-cis-ζ-carotene are not yet established, its role in research is significant.

-

Biochemical Research: It is an invaluable tool for studying the carotenoid pathway. As the specific substrate for ZDS, it is essential for in vitro enzyme assays to screen for inhibitors or to study the enzyme's kinetic properties and mechanism. [2]* Plant Science and Agriculture: Understanding the regulation of the Z-ISO and ZDS steps is critical for engineering crops with enhanced carotenoid content. The accumulation of specific isomers like 9,9'-di-cis-ζ-carotene can serve as a biomarker for genetic modifications or stress responses in plants. [2][8]* Drug Development Precursor: Carotenoids, in general, are investigated for their antioxidant, anti-inflammatory, and disease-preventing properties. [7]While research has focused on end-products like lycopene and β-carotene, the biological activities of their precursors are an emerging area of interest. As a precursor to these vital compounds, ensuring the efficiency of its conversion is relevant to maximizing the nutritional value of foods. Furthermore, cis-isomers of carotenoids sometimes exhibit unique biological properties, including potentially higher bioavailability, warranting further investigation. [17]

Conclusion

This compound represents more than just a fleeting intermediate in a complex biochemical pathway. It is a molecular linchpin whose specific stereochemistry dictates the flow of metabolites towards the synthesis of essential carotenoids. For researchers, it serves as a critical substrate, a biomarker of metabolic function, and a target for understanding enzymatic specificity. The technical guide presented here, from its fundamental properties to detailed experimental workflows, provides a solid foundation for professionals aiming to isolate, identify, and study this important molecule. As our understanding of the nuanced roles of individual carotenoid isomers grows, the study of pivotal precursors like 9,9'-di-cis-ζ-carotene will undoubtedly continue to be a fruitful area of scientific inquiry.

References

-

Beyer, P., et al. (1991). ζ-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. PubMed. [Link]

-

Cervantes-Paz, B., et al. (2014). Profiling of carotenoids in tomato juice by one- and two-dimensional NMR. PubMed. [Link]

-

LaFountain, A. M., et al. (2013). Nuclear magnetic resonance analysis of carotenoids from the burgundy plumage of the Pompadour Cotinga (Xipholena punicea). Prum Lab. [Link]

-

Moss, G. P. (1976). CARBON-13 NMR SPECTRA OF CAROTENOIDS. Pure and Applied Chemistry. [Link]

-

Quackenbush, F. W. (1987). Reverse Phase HPLC Separation of Cis-and Trans-Carotenoids and Its Application to β-Carotenes in Food Materials. Taylor & Francis Online. [Link]

-

International Union of Pure and Applied Chemistry. (1976). CARBON-13 NMR SPECTRA OF CAROTENOIDS. IUPAC. [Link]

-

Proctor, M. S., et al. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. OUCI. [Link]

-

DeepDyve. (2006). 1H HR‐MAS NMR of carotenoids in aqueous samples and raw vegetables. DeepDyve. [Link]

-

Proctor, M. S., et al. (2022). Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. MDPI. [Link]

-

Chen, Y., et al. (2010). Maize Y9 Encodes a Product Essential for 15-cis-ζ-Carotene Isomerization. Plant Physiology | Oxford Academic. [Link]

-

Fanciullino, A. L., et al. (2013). A Simple HPLC Method for the Comprehensive Analysis of cis/trans (Z/E) Geometrical Isomers of Carotenoids for Nutritional Studies. PubMed. [Link]

-

Thermo Fisher Scientific. (n.d.). HPLC Separation of All-Trans-β-Carotene and Its Iodine-Induced Isomers Using a C30 Column. Fisher Scientific. [Link]

-

National Center for Biotechnology Information. (n.d.). Zeta-Carotene. PubChem. [Link]

-

Proctor, M. S., et al. (2022). Zeta-carotene isomerase (Z-ISO) is required for light-independent carotenoid biosynthesis in the cyanobacterium Synechocystis sp. PCC 6803. UEA Digital Repository. [Link]

-

Wikipedia. (n.d.). 9,9'-Dicis-zeta-carotene desaturase. Wikipedia. [Link]

-

ResearchGate. (2008). Reverse Phase HPLC Separation of Cis-and Trans-Carotenoids and Its Application to ??-Carotenes in Food Materials. ResearchGate. [Link]

-

Chen, Y., et al. (2010). Maize Y9 encodes a product essential for 15-cis-zeta-carotene isomerization. PubMed. [Link]

-

Qin, J., et al. (2008). Determination of 9-cis beta-carotene and zeta-carotene in biological samples. PubMed. [Link]

-

Gulas, E., et al. (2022). Carotenoids in Drug Discovery and Medicine: Pathways and Molecular Targets Implicated in Human Diseases. PMC. [Link]

Sources

- 1. zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synecho… [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. Zeta-carotene isomerase (Z-ISO) is required for light-independent carotenoid biosynthesis in the cyanobacterium Synechocystis sp. PCC 6803 - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 6. Zeta-Carotene | C40H60 | CID 6440490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carotenoids in Drug Discovery and Medicine: Pathways and Molecular Targets Implicated in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. 9,9'-Dicis-zeta-carotene desaturase - Wikipedia [en.wikipedia.org]

- 10. Maize Y9 encodes a product essential for 15-cis-zeta-carotene isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. old.iupac.org [old.iupac.org]

- 17. A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 9,9'-Di-cis-zeta-carotene: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 9,9'-Di-cis-zeta-carotene, a pivotal intermediate in the biosynthesis of carotenoids. We will delve into its historical discovery, intricate biochemical role, and the analytical methodologies crucial for its study. This document is designed to be a valuable resource for researchers in natural product chemistry, plant biology, and drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of a Transient Isomer

In the complex tapestry of plant biochemistry, the carotenoid biosynthetic pathway stands out as a fundamental process, yielding a vast array of pigments essential for photosynthesis, photoprotection, and the production of signaling molecules.[1] Within this pathway, the formation and conversion of various carotenoid isomers are tightly regulated. This compound (C₄₀H₆₀, Molar Mass: 540.9 g/mol ) is a key, yet often transient, intermediate in this pathway.[1] Its precise stereochemistry is critical for the subsequent enzymatic steps that lead to the production of lycopene and other downstream carotenoids.[1] Understanding the discovery, properties, and handling of this specific isomer is paramount for scientists seeking to manipulate or study the carotenoid pathway for agricultural or pharmaceutical purposes.

A Historical Perspective: The Unraveling of a Biosynthetic Puzzle

The discovery of this compound is intrinsically linked to the genetic and biochemical dissection of the carotenoid pathway in maize (Zea mays). The story of its identification is a prime example of how the study of mutant phenotypes can illuminate complex biochemical networks.

The Maize Mutants: y9 and vp9

Two key maize mutants, pale yellow9 (y9) and viviparous9 (vp9), were instrumental in elucidating the role of this compound. The y9 mutant exhibits a pale yellow endosperm and a pale-green zebra-striping pattern on its leaves, accumulating various ζ-carotene isomers. In contrast, the vp9 mutant, which is lethal and results in white or pale-yellow kernels, also accumulates ζ-carotene.

A Tale of Two Isomers

The critical breakthrough came from the detailed analysis of the specific ζ-carotene isomers that accumulated in these mutants. Researchers discovered that in dark-grown tissues, the y9 mutant accumulated 9,15,9'-tri-cis-ζ-carotene . Conversely, the vp9 mutant accumulated 9,9'-di-cis-ζ-carotene . This differential accumulation provided the crucial evidence to delineate the functions of two key enzymes:

-

15-cis-ζ-carotene isomerase (Z-ISO): The enzyme encoded by the Y9 gene. Its function is to convert 9,15,9'-tri-cis-ζ-carotene into 9,9'-di-cis-ζ-carotene. Therefore, a mutation in Y9 leads to the accumulation of the substrate, 9,15,9'-tri-cis-ζ-carotene.

-

ζ-carotene desaturase (ZDS): The enzyme affected in the vp9 mutant. ZDS utilizes 9,9'-di-cis-ζ-carotene as its specific substrate to introduce further double bonds in the carotenoid backbone. A non-functional ZDS leads to the accumulation of its substrate, 9,9'-di-cis-ζ-carotene.

This elegant interplay between genetics and biochemistry unequivocally established the identity and pivotal role of this compound as the specific product of Z-ISO and the dedicated substrate for ZDS.[1]

The Biochemical Context: A Critical Node in Carotenoid Biosynthesis

This compound sits at a crucial juncture in the poly-cis carotenoid biosynthetic pathway in plants and cyanobacteria. Its formation is a mandatory step for the pathway to proceed towards the synthesis of lycopene and subsequently, the vast array of other carotenoids.

Caption: The poly-cis carotenoid biosynthetic pathway highlighting the central role of 9,9'-di-cis-ζ-carotene.

This enzymatic conversion is a critical regulatory point. In the absence of light, the enzymatic activity of Z-ISO is essential for carotenoid biosynthesis.[1] However, in photosynthetic tissues, light can partially compensate for the lack of Z-ISO activity through photoisomerization.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and characterization.

| Property | Value |

| Molecular Formula | C₄₀H₆₀ |

| Molar Mass | 540.9 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents like hexane |

| UV-Vis λmax (in Hexane) | ~400 nm, with shoulders at ~378 nm and ~425 nm |

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the extraction, purification, and analysis of this compound.

Extraction and Purification from Maize vp9 Kernels

The accumulation of this compound in the vp9 mutant of maize makes it an ideal source for its isolation.

5.1.1. Extraction

-

Grinding: Finely grind homozygous vp9 maize kernels to a powder.

-

Initial Extraction: Suspend the ground kernels in a mixture of methanol and ethyl acetate (6:4, v/v) or methanol and tetrahydrofuran (1:1, v/v).

-

Homogenization: Homogenize the suspension thoroughly to ensure efficient extraction.

-

Partitioning: Add water and a non-polar solvent such as hexane or petroleum ether to the homogenate. Mix vigorously and centrifuge to separate the phases.

-

Collection: Carefully collect the upper organic phase containing the carotenoids.

-

Repeat: Repeat the extraction of the aqueous phase with the non-polar solvent to maximize the yield.

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporation: Evaporate the solvent under a stream of nitrogen at a low temperature to obtain the crude carotenoid extract.

5.1.2. Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining highly pure this compound.

-

Column: A C30 reversed-phase column is highly recommended for its excellent selectivity towards carotenoid isomers.

-

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.

-

Detection: A photodiode array (PDA) detector is essential for monitoring the elution profile and identifying the target compound based on its characteristic UV-Vis spectrum.

Caption: Workflow for the purification of 9,9'-di-cis-ζ-carotene using preparative HPLC.

Analytical Characterization

5.2.1. High-Performance Liquid Chromatography (HPLC)

Analytical HPLC with a C30 column is the gold standard for separating and quantifying ζ-carotene isomers.

-

Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: Methanol/MTBE/water (83:15:2, v/v/v).

-

Mobile Phase B: Methanol/MTBE/water (8:90:2, v/v/v).

-

Gradient: A linear gradient from 100% A to 100% B over an extended period (e.g., 140 minutes) is often required to achieve optimal separation of the isomers.

-

Flow Rate: 1 mL/min.

-

Detection: PDA detector, monitoring at approximately 400 nm.

5.2.2. UV-Visible Spectroscopy

The UV-Vis spectrum of this compound in a solvent like hexane is characterized by a primary absorption maximum (λmax) around 400 nm, with two distinct shoulders at approximately 378 nm and 425 nm. This spectral fingerprint is crucial for its identification during HPLC analysis.

5.2.3. Mass Spectrometry (MS)

Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for the mass spectrometric analysis of relatively non-polar carotenoids like this compound.

-

Expected Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 541.9 is expected.

-

Fragmentation: Tandem MS (MS/MS) can provide structural information. Common fragmentation patterns for carotenoids include the loss of toluene (92 Da) and other neutral losses from the polyene chain. Specific fragmentation patterns for this compound would need to be determined experimentally.

In Vitro Assay for ζ-carotene Desaturase (ZDS)

An in vitro assay for ZDS is essential for studying its enzymatic activity and for screening potential inhibitors.

-

Substrate Preparation: Prepare a solution of purified this compound in a suitable detergent (e.g., Tween 80) to ensure its solubility in an aqueous buffer system.

-

Enzyme Source: Utilize a source of active ZDS, which can be a purified recombinant enzyme or a protein extract from a system overexpressing the ZDS gene.

-

Reaction Mixture: Combine the ZDS enzyme source with the this compound substrate in a suitable buffer containing necessary cofactors (e.g., a quinone electron acceptor).

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Quenching and Extraction: Stop the reaction by adding a solvent like acetone or ethanol, and then extract the carotenoids with a non-polar solvent (e.g., hexane).

-

Analysis: Analyze the extracted carotenoids by HPLC to quantify the consumption of the substrate (9,9'-di-cis-ζ-carotene) and the formation of the product (7,9,9'-tri-cis-neurosporene).

Conclusion and Future Directions

This compound, once a mere hypothetical intermediate, has been firmly established as a critical component of the carotenoid biosynthetic pathway. Its discovery, driven by meticulous genetic and biochemical studies of maize mutants, has provided profound insights into the regulation of this essential pathway. The experimental protocols detailed in this guide offer a robust framework for researchers to isolate, characterize, and utilize this important molecule.

Future research in this area may focus on the detailed structural biology of Z-ISO and ZDS to understand the molecular basis of their substrate specificity. Furthermore, the development of high-throughput screening assays based on the in vitro ZDS protocol could lead to the discovery of novel herbicides or compounds that modulate carotenoid biosynthesis for enhanced nutritional value in crops. The availability of pure this compound is the cornerstone of these future endeavors.

References

-

Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids. ([Link])

-

A simple procedure for large-scale purification of 9-cis beta-carotene from Dunaliella bardawil. ([Link])

-

Analysis of Carotenoids Using LC-MS-MS with Ion Mobility Spectrometry and Photoionization. ([Link])

-

Negative ion APCI tandem mass specta of carotenes. A) β-carotene; B) γ-carotene; C) lycopene; and D) α-carotene. ([Link])

-

9,9'-Dicis-zeta-carotene desaturase - Wikipedia. ([Link])

-

Liquid Chromatography/Mass Spectrometry of Carotenoids Using Atmospheric Pressure Chemical Ionization. ([Link])

-

Purification of supercritical-fluid carotenoid-rich extracts by hydrophobic interaction chromatography. ([Link])

-

Evaluation of Analytical Methods for Carotenoid Extraction from Biofortified Maize ( Zea mays sp.) | Request PDF. ([Link])

-

Influence of Sample Processing on the Analysis of Carotenoids in Maize. ([Link])

-

Nuclear magnetic resonance analysis of carotenoids from the burgundy plumage of the Pompadour Cotinga (Xipholena punicea). ([Link])

-

Determination of 9-cis beta-carotene and zeta-carotene in biological samples. ([Link])

-

Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. ([Link])

-

Zeta-carotene isomerase (Z-ISO) is required for light-independent carotenoid biosynthesis in the cyanobacterium synechocystis sp. ([Link])

-

This compound desaturase (EC 1.3.5.6) | Protein Target - PubChem. ([Link])

-

Zeta-carotene isomerase (Z-ISO) is required for light-independent carotenoid biosynthesis in the cyanobacterium Synechocystis sp. PCC 6803. ([Link])

-

Zeta-Carotene - PubChem. ([Link])

-

A simplified method for the HPLC resolution of α-carotene and β-carotene (trans and cis) isomers. ([Link])

-

Recovery of β-Carotene From Plant By-Products by Using Different Extraction Methods. ([Link])

-

Carotene Purification from Carrots using Shimadzu Preparative HPLC with Liquid Handler LH-40. ([Link])

-

Determination of Carotenoids in Yellow Maize, the Effects of Saponification and Food Preparations. ([Link])

-

(PDF) Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803. ([Link])

-

Determination of carotenoids in yellow maize, the effects of saponification and food preparations. ([Link])

-

Absorbance changes of carotenoids in different solvents. ([Link])

-

visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes. ([Link])

-

Visible spectra of standard β-carotene (a), hexane (b), and hexane-acetone (50:50) (c) extract. ([Link])

Sources

The Keystone of the Poly-Cis Carotenoid Pathway: A Technical Guide to the Natural Sources and Occurrence of 9,9'-Di-cis-zeta-carotene

Abstract

This technical guide provides an in-depth exploration of 9,9'-di-cis-zeta-carotene, a pivotal yet often overlooked intermediate in the poly-cis carotenoid biosynthetic pathway. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the natural occurrence, biosynthesis, and significance of this specific cis-isomer. By synthesizing current scientific understanding, this guide offers a comprehensive resource, detailing the enzymatic and environmental factors governing the presence of this compound in a variety of organisms. Furthermore, we present detailed methodologies for its extraction, identification, and analysis, thereby equipping researchers with the practical knowledge required to investigate this crucial molecule and its downstream products, many of which are vital for human health and nutrition.

Introduction: Beyond the All-Trans Paradigm

Carotenoids, a diverse class of isoprenoid pigments, are fundamental to life, playing indispensable roles in photosynthesis, photoprotection, and as precursors to signaling molecules like abscisic acid and strigolactones.[1] While the vibrant yellows, oranges, and reds of all-trans carotenoids are widely recognized, the biosynthetic journey to these molecules in plants and cyanobacteria follows a less direct, "poly-cis" pathway.[2][3] Central to this pathway is a series of cis-isomeric intermediates, among which this compound holds a critical position.

This guide moves beyond a superficial acknowledgment of this isomer to provide a detailed technical overview of its natural sources and occurrence. Understanding the precise points of accumulation and the factors influencing its presence is paramount for researchers aiming to manipulate carotenoid pathways for enhanced nutritional content in crops or to utilize these pathways for the production of high-value compounds.

Natural Occurrence and Biological Significance

This compound is not a randomly occurring isomer; its formation is a specific and essential step in the carotenoid biosynthesis of higher plants, algae, and cyanobacteria.[4][5] Its presence is intrinsically linked to the activity of two key enzymes: zeta-carotene isomerase (Z-ISO) and zeta-carotene desaturase (ZDS).

The Enzymatic Nexus: Z-ISO and ZDS

The biosynthesis of this compound is the direct result of the enzymatic isomerization of its precursor, 9,15,9'-tri-cis-zeta-carotene, a reaction catalyzed by the enzyme zeta-carotene isomerase (Z-ISO) .[6][7] This step is crucial because the subsequent enzyme in the pathway, zeta-carotene desaturase (ZDS) , specifically recognizes and utilizes this compound as its substrate to continue the desaturation process towards lycopene.[3][8]

The indispensability of Z-ISO is highlighted in dark-grown tissues where photoisomerization cannot compensate for its absence.[8] In the absence of a functional Z-ISO, 9,15,9'-tri-cis-zeta-carotene accumulates, halting the downstream synthesis of essential carotenoids.[6][8]

Key Natural Sources: Where to Find this compound

The accumulation of this compound in detectable quantities is often associated with genetic mutations that block the subsequent metabolic step. A prime example is the maize (Zea mays) mutant viviparous9 (vp9) . This mutant lacks a functional ZDS, leading to the accumulation of the ZDS substrate, this compound, in tissues such as the endosperm and etiolated leaves.[6][9][10]

In contrast, the maize mutant y9 , which has a lesion in the Z-ISO gene, accumulates the precursor 9,15,9'-tri-cis-zeta-carotene in dark-grown tissues.[2][6][11] However, upon exposure to light, this precursor can be photoisomerized to this compound, making etiolated y9 seedlings a potential source for this compound after illumination.[6][12]

While high concentrations are found in these specific mutants, this compound is a transient intermediate in all organisms that utilize the poly-cis carotenoid pathway, including a vast array of fruits, vegetables, and photosynthetic microorganisms. Its low steady-state concentration in wild-type organisms, however, makes its direct extraction challenging without the use of sensitive analytical techniques.

Biosynthesis of this compound: A Visualized Pathway

The formation of this compound is a critical juncture in the conversion of the colorless C40 carotenoid precursor, phytoene, to the red-colored lycopene. The following diagram illustrates this key section of the poly-cis carotenoid biosynthetic pathway.

Experimental Protocols: Extraction, Identification, and Analysis

The lipophilic nature of carotenoids necessitates the use of organic solvents for their extraction and specialized chromatographic techniques for their separation and identification. The following protocols are designed to provide a robust framework for the study of this compound.

Extraction of ζ-Carotene Isomers from Plant Tissues

This protocol is adapted for the extraction of carotenoids from etiolated maize seedlings, a potential source of zeta-carotene isomers.

Materials:

-

Etiolated maize seedlings (vp9 for direct accumulation of 9,9'-di-cis-ζ-carotene, or light-exposed y9).

-

Liquid nitrogen.

-

Mortar and pestle.

-

Acetone (HPLC grade), chilled.

-

Petroleum ether or hexane (HPLC grade).

-

Saturated NaCl solution.

-

Anhydrous sodium sulfate.

-

Rotary evaporator.

-

Amber glass vials.

Procedure:

-

Harvest approximately 5 g of etiolated seedling tissue.

-

Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a conical flask and add 50 mL of chilled acetone.

-

Stir the mixture in the dark on a magnetic stirrer for 30 minutes at 4°C.

-

Filter the extract through a Büchner funnel with Whatman No. 1 filter paper.

-

Transfer the filtrate to a separatory funnel and add 50 mL of petroleum ether and 50 mL of saturated NaCl solution.

-

Shake the funnel gently to partition the carotenoids into the petroleum ether layer. Allow the layers to separate.

-

Collect the upper petroleum ether layer. Repeat the extraction of the aqueous layer with an additional 25 mL of petroleum ether.

-

Combine the petroleum ether extracts and wash with 50 mL of distilled water to remove residual acetone.

-

Dry the extract by passing it through a column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

-

Redissolve the carotenoid residue in a small, known volume of HPLC mobile phase and store in an amber vial at -20°C until analysis.

HPLC Analysis of ζ-Carotene Isomers

The separation of carotenoid isomers is best achieved using a C30 reversed-phase column due to its enhanced shape selectivity for long-chain, unsaturated molecules.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

-

Column: C30 reversed-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Methanol : Methyl-tert-butyl ether (MTBE) : Water (81:15:4, v/v/v).

-

Mobile Phase B: Methanol : MTBE : Water (6:90:4, v/v/v).

-

Gradient: A linear gradient tailored to the specific instrument and separation requirements, generally starting with a high percentage of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute the more nonpolar carotenoids.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: Monitor at multiple wavelengths, including the typical absorption maxima for zeta-carotene isomers (around 400 nm and 425 nm). A full spectral scan from 250-600 nm is recommended for peak identification.

Identification:

-

Retention Time: Compare the retention times of the peaks in the sample chromatogram with those of known standards if available.

-

UV-Vis Spectra: The characteristic absorption spectrum of zeta-carotene isomers, with maxima around 400 nm, can be used for tentative identification. This compound typically exhibits a primary absorption maximum around 400 nm with shoulders at approximately 378 nm and 425 nm in hexane.

Quantitative Data and Spectroscopic Properties

Accurate identification and quantification of this compound rely on its distinct spectroscopic properties.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₆₀ | [8] |

| Molecular Weight | 540.9 g/mol | [8] |

| UV-Vis λmax (in Hexane) | ~378, 400, 425 nm | [13] |

| Appearance | Pale yellow |

Note: The exact absorption maxima can vary slightly depending on the solvent used.[14]

Experimental Workflow and Logical Relationships

The following diagram outlines the logical workflow for the extraction and analysis of this compound from a biological source.

Conclusion and Future Perspectives

This compound represents a critical control point in the biosynthesis of essential carotenoids in a wide range of organisms. A thorough understanding of its natural occurrence, the enzymes governing its formation and consumption, and the analytical methodologies for its study are fundamental for advancing research in plant biology, nutrition, and metabolic engineering. The protocols and information presented in this guide provide a solid foundation for researchers to delve into the intricacies of the poly-cis carotenoid pathway. Future research may focus on the identification of other natural sources of this isomer, the elucidation of the regulatory mechanisms governing Z-ISO and ZDS expression and activity, and the exploration of the potential biological activities of this compound itself.

References

-

Li, F., Murillo, C., & Wurtzel, E. T. (2007). Maize Y9 Encodes a Product Essential for 15-cis-ζ-Carotene Isomerization. Plant Physiology, 144(2), 1181–1189. [Link]

-

Li, F., Murillo, C., & Wurtzel, E. T. (2007). Maize Y9 encodes a product essential for 15-cis-zeta-carotene isomerization. PubMed, 144(2), 1181-9. [Link]

-

Li, F., Murillo, C., & Wurtzel, E. T. (2007). Maize Y9 Encodes a Product Essential for 15-cis-ζ-Carotene Isomerization. PMC, 144(2), 1181–1189. [Link]

-

Li, F., Murillo, C., & Wurtzel, E. T. (2007). Maize Y9 Encodes a Product Essential for 15-cis-ζ-Carotene Isomerization. Plant Physiology, 144(2), 1181-1189. [Link]

-

Chen, Y., Li, F., & Wurtzel, E. T. (2010). Mutations in the maize zeta-carotene desaturase gene lead to viviparous kernel. PLOS ONE, 12(3), e0174270. [Link]

-

Wurtzel, E. T. (2022). Enzymatic isomerization of ζ-carotene mediated by the heme-containing isomerase Z-ISO. Methods in Enzymology, 671, 153-170. [Link]

-

Janick-Buckner, D., Buckner, B., & Li, F. (2001). Genetic and biochemical analysis of the y9 gene of maize, a carotenoid biosynthetic gene. MaizeGDB. [Link]

-

Breitenbach, J., & Sandmann, G. (2005). zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene. Planta, 220(5), 785-93. [Link]

-

Wikipedia. (2023). Zeta-carotene isomerase. [Link]

-